molecular formula C8H7FN2O2S B1523959 (2-Cyano-4-fluorophenyl)methanesulfonamide CAS No. 1258652-33-3

(2-Cyano-4-fluorophenyl)methanesulfonamide

Cat. No.: B1523959
CAS No.: 1258652-33-3
M. Wt: 214.22 g/mol
InChI Key: ICDZDMBUQKYZAJ-UHFFFAOYSA-N
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Description

(2-Cyano-4-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C8H7FN2O2S. It is characterized by a cyano group (-CN) and a fluorine atom attached to a benzene ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-4-fluorophenyl)methanesulfonamide typically involves the following steps:

  • Bromination: The starting material, 2-fluorobenzonitrile, undergoes bromination to introduce a bromine atom at the 4-position.

  • Nucleophilic Substitution: The brominated compound is then treated with methanesulfonamide under nucleophilic substitution conditions to replace the bromine atom with the methanesulfonamide group.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (2-Cyano-4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted phenyl compounds.

Scientific Research Applications

(2-Cyano-4-fluorophenyl)methanesulfonamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Cyano-4-fluorophenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the fluorine atom can influence the electronic properties of the molecule. These interactions can modulate biological processes and lead to desired outcomes in various applications.

Comparison with Similar Compounds

(2-Cyano-4-fluorophenyl)methanesulfonamide is unique due to its specific combination of functional groups. Similar compounds include:

  • N-(4-cyano-2-fluorophenyl)methanesulfonamide: Similar structure but different positioning of the cyano and fluorine groups.

  • 2-Cyano-4-methoxybenzenesulfonamide: Similar cyano group but with a methoxy group instead of fluorine.

These compounds have distinct properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(2-cyano-4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2S/c9-8-2-1-6(5-14(11,12)13)7(3-8)4-10/h1-3H,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDZDMBUQKYZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258074
Record name Benzenemethanesulfonamide, 2-cyano-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258652-33-3
Record name Benzenemethanesulfonamide, 2-cyano-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258652-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanesulfonamide, 2-cyano-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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